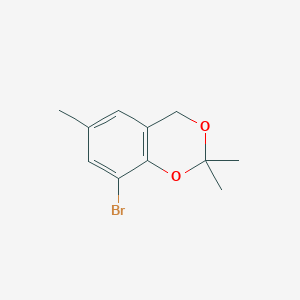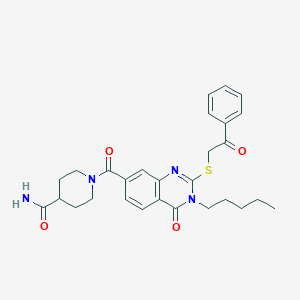
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a boronic acid derivative . It is also known as 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane .
Synthesis Analysis
The synthesis of similar boronic acid derivatives has been reported in the literature. For example, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide was obtained by a five-step substitution reaction . Another compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopy methods and X-ray diffraction . The conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Suzuki reaction, which is a type of carbon-carbon coupling reaction, often involves boronic acid pinacol ester compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various methods. For example, the molecular electrostatic potential and frontier molecular orbitals of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide were studied using density functional theory .Scientific Research Applications
Synthesis and Structural Characterization
This compound and its derivatives serve as key intermediates in the synthesis of boric acid ester compounds with benzene rings. The synthesis involves a three-step substitution reaction, with the final structures confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations further validate these structures, comparing favorably with X-ray diffraction values. These studies highlight the compound's role in advancing the synthesis and structural elucidation of complex organic molecules (Huang et al., 2021).
Applications in Sensing and Detection
One of the notable applications is in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a component of peroxide-based explosives. By synthesizing derivatives such as OTB and its imine derivatives, researchers have achieved fast deboronation velocity in H2O2 vapor, enhancing the sensing performance significantly. This approach has demonstrated a detection limit for H2O2 vapor as low as parts per trillion, indicating its potential for sensitive and rapid detection applications (Fu et al., 2016).
Material Science and Polymer Applications
The compound has been utilized in the synthesis of heterodisubstituted polyfluorenes, leading to the creation of nanoparticles with bright fluorescence emission. These nanoparticles, capable of exhibiting high quantum yields and tunable emission wavelengths, find potential applications in material science, particularly in the development of fluorescent materials and sensors (Fischer et al., 2013).
Boronated Compounds in Medical Research
Additionally, boronated phosphonium salts derived from this compound have been explored for their cytotoxicity and boron uptake capabilities in medical research. These studies are crucial for the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT), showcasing the compound's relevance in therapeutic applications (Morrison et al., 2010).
Future Directions
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEUOOKYCJIPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2601354.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)
![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)


![2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B2601367.png)


![3-(2-fluorophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2601371.png)

